molecular formula C10H10ClF3O B8031787 1-Chloro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene

1-Chloro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene

Cat. No.: B8031787
M. Wt: 238.63 g/mol
InChI Key: MJLPKVOCCYSALF-UHFFFAOYSA-N
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Description

1-Chloro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene is an organic compound with a complex structure that includes a chloro group, a propan-2-yloxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Chloro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene typically involves several steps:

    Starting Materials: The synthesis begins with a benzene derivative that has substituents in the desired positions.

    Reaction Conditions: The introduction of the chloro group can be achieved through chlorination reactions, while the propan-2-yloxy group can be introduced via etherification reactions. The trifluoromethyl group is often introduced using trifluoromethylation reagents.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

1-Chloro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents: Common reagents include halogenating agents, oxidizing agents, and reducing agents.

    Major Products: The major products formed depend on the specific reactions and conditions, but can include derivatives with different functional groups.

Scientific Research Applications

1-Chloro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

1-Chloro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene can be compared with similar compounds:

    Similar Compounds: Compounds with similar structures include other chloro-substituted benzene derivatives and trifluoromethyl-substituted benzene derivatives.

Properties

IUPAC Name

1-chloro-2-propan-2-yloxy-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3O/c1-6(2)15-9-5-7(10(12,13)14)3-4-8(9)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLPKVOCCYSALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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